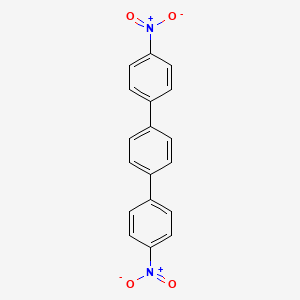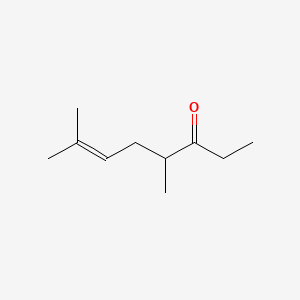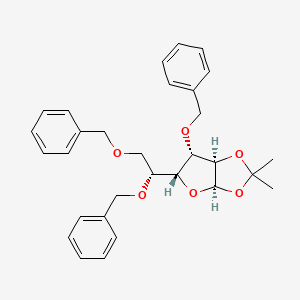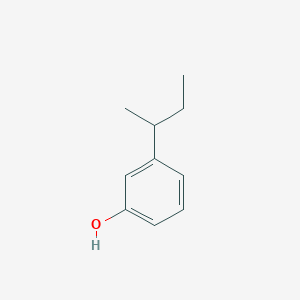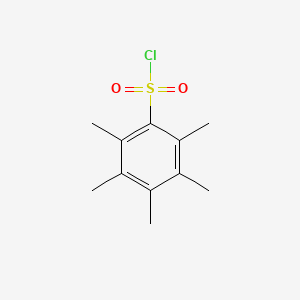
ペンタメチルベンゼンスルホニルクロリド
概要
説明
Pentamethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S . It has an average mass of 246.754 Da and a Monoisotopic mass of 246.048126 Da . It is used as a reactant in the preparation of benzosultam derivatives via chlorosulfonylation of benzene derivatives followed by azide substitution and cobalt-porphyrin-catalyzed amination/cyclization .
Synthesis Analysis
Sulfonyl chlorides, such as Pentamethylbenzenesulfonyl chloride, contain a good leaving group (Cl). This makes them highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .Molecular Structure Analysis
The molecular structure of Pentamethylbenzenesulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .Physical And Chemical Properties Analysis
Pentamethylbenzenesulfonyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 362.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.4±3.0 kJ/mol and a flash point of 173.0±27.9 °C . The index of refraction is 1.524, and it has a molar refractivity of 63.5±0.4 cm3 .科学的研究の応用
有機合成
ペンタメチルベンゼンスルホニルクロリド: は、有機化学において、特にスルホンアミドおよびスルホニル誘導体の合成において汎用性の高い試薬です。 電子豊富な芳香族環を持つため、アミン、アルコール、フェノールなどの求核剤との反応で求電子剤として作用する 。 この反応性は、潜在的な医薬品や複雑な有機分子を含む幅広い化合物を生成するために利用されます。
医薬品開発
製薬業界では、ペンタメチルベンゼンスルホニルクロリド は、さまざまな薬物の合成における中間体として役立ちます。 スルホニルクロリド基は、薬物分子に見られるさまざまな求核性官能基に対して反応性があり、多くの治療薬に存在するスルホンアミド基を導入することができます .
材料科学
ペンタメチルベンゼンスルホニルクロリド: は、表面改質や特殊ポリマーの生成のための前駆体として、材料科学において応用されています。 さまざまな基質にスルホニル基を導入する能力により、耐薬品性、熱安定性、機械的強度などの材料特性を向上させるために価値があります .
分析化学
分析化学では、ペンタメチルベンゼンスルホニルクロリド は、より良い検出と定量のために化合物を誘導化するために使用されます。 たとえば、ヒドロキシル基を修飾して、ガスクロマトグラフィーでより揮発性にして検出することができます 。 これは、選択性と感度が重要な複雑な混合物の分析に特に役立ちます。
生化学研究
生化学では、ペンタメチルベンゼンスルホニルクロリド は、タンパク質やペプチドを修飾するために使用できます。 アミノ基と反応させることで、タンパク質の構造と機能を研究するのに役立ち、修飾された酵素や抗体が必要な生化学的アッセイの開発にも役立ちます .
工業用途
工業規模では、ペンタメチルベンゼンスルホニルクロリド は、染料、農薬、その他の特殊化学品の合成に使用されます。 さまざまな有機化合物との反応性により、農業から製造まで、さまざまな分野で使用されるさまざまな化学物質を生産することができます .
作用機序
Target of Action
Pentamethylbenzenesulfonyl chloride is a chemical compound used in organic synthesis . Its primary targets are organic molecules, particularly those containing nucleophilic functional groups .
Mode of Action
Pentamethylbenzenesulfonyl chloride is a sulfonyl chloride, a class of compounds known for their reactivity towards nucleophiles . The chloride atom is a good leaving group, which makes the sulfur atom of the sulfonyl group electrophilic. When a nucleophile, such as an amine or alcohol, encounters the sulfonyl group, it can displace the chloride to form a new bond with the sulfur .
Biochemical Pathways
These compounds have wide applications in medicinal chemistry and materials science .
Pharmacokinetics
Due to its reactivity, it is likely to react quickly in biological systems, potentially limiting its bioavailability .
Result of Action
The primary result of Pentamethylbenzenesulfonyl chloride’s action is the formation of new compounds through the reaction of the sulfonyl group with nucleophiles . This can lead to a wide range of products depending on the specific reactants and conditions .
Action Environment
The action of Pentamethylbenzenesulfonyl chloride is influenced by environmental factors such as temperature, solvent, and the presence of other reactive species . It is moisture sensitive and should be stored under inert gas . Its melting point is 81-85 °C , indicating that it is a solid at room temperature but can be melted for reactions if needed.
Safety and Hazards
Pentamethylbenzenesulfonyl chloride is highly corrosive and can cause severe skin burns and eye damage . It reacts vigorously with water, producing hydrochloric acid (HCl), another corrosive and irritant substance . Therefore, it should be handled with care, always wearing gloves and safety glasses, and preferably in a fume hood .
生化学分析
Biochemical Properties
Pentamethylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. These interactions often involve the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes . This covalent modification can alter the activity, stability, and function of the target biomolecules.
Cellular Effects
Pentamethylbenzenesulfonyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, the sulfonylation of specific proteins can impact cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, such as altered cell growth, differentiation, and apoptosis . The compound’s ability to modify key biomolecules makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of pentamethylbenzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This reaction typically results in the formation of a covalent bond between the sulfonyl chloride group and the target molecule. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression . For example, the sulfonylation of enzymes involved in metabolic pathways can lead to changes in their activity, thereby influencing cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentamethylbenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored at low temperatures to maintain its stability . Over time, exposure to moisture can lead to hydrolysis of the sulfonyl chloride group, reducing its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments .
Dosage Effects in Animal Models
The effects of pentamethylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
Pentamethylbenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . These modifications can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, pentamethylbenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular proteins can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of pentamethylbenzenesulfonyl chloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . These interactions can affect the compound’s activity and function within different cellular environments.
特性
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXRBKVRRJRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200493 | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52499-94-2 | |
| Record name | Pentamethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





